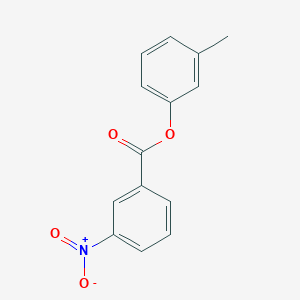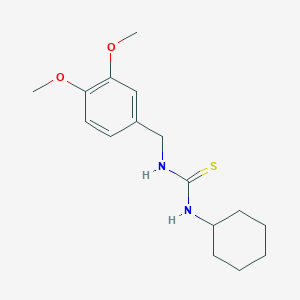![molecular formula C18H17NO6 B5861187 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5861187.png)
5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as aspirin, is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. The chemical structure of aspirin is derived from salicylic acid, which has been used for medicinal purposes for thousands of years. Aspirin is one of the most widely used drugs in the world, with over 40,000 metric tons produced annually.
Mécanisme D'action
Aspirin works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By blocking the production of these molecules, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid reduces inflammation, pain, and fever. Aspirin also irreversibly acetylates platelet COX, which prevents the formation of thromboxane A2, a potent platelet activator.
Biochemical and Physiological Effects
Aspirin has a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, antiplatelet effects, and fever reduction. Aspirin also has effects on the gastrointestinal tract, including the potential to cause ulcers and bleeding. Aspirin has been shown to have a dose-dependent effect on platelet function, with low doses (81 mg/day) being sufficient for antiplatelet effects.
Avantages Et Limitations Des Expériences En Laboratoire
Aspirin has several advantages for laboratory experiments, including its low cost, wide availability, and well-established synthesis method. Aspirin is also relatively stable and has a long shelf life. However, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has some limitations, including its potential to cause gastrointestinal side effects and its irreversible inhibition of COX enzymes.
Orientations Futures
There are several areas of future research for 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, including its potential use in the treatment of Alzheimer's disease, diabetes, and other inflammatory conditions. Aspirin's anti-cancer properties also warrant further investigation, particularly in the prevention of colorectal cancer. Additionally, there is ongoing research into the development of novel COX inhibitors that may have fewer side effects than 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid.
Méthodes De Synthèse
Aspirin can be synthesized by acetylating salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization. The synthesis of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is a common laboratory exercise in organic chemistry courses due to its simplicity and historical significance.
Applications De Recherche Scientifique
Aspirin has been extensively studied for its therapeutic effects on various diseases and conditions. One of the most well-known applications of 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid is its use as an antiplatelet agent to prevent blood clots and reduce the risk of heart attack and stroke. Aspirin has also been shown to have anti-cancer properties, particularly in the prevention of colorectal cancer. Additionally, 5-(acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid has been investigated for its potential to treat Alzheimer's disease, diabetes, and other inflammatory conditions.
Propriétés
IUPAC Name |
5-acetyloxy-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11-5-3-4-6-16(11)24-10-17(21)19-15-8-7-13(25-12(2)20)9-14(15)18(22)23/h3-9H,10H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXUIPAZZXMIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyloxy)-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)acetamide](/img/structure/B5861121.png)
![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)
![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)
![5-[5-(4-chlorophenyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5861159.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)

![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5861189.png)

![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)